(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]-5-fluoroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3S2/c1-9(23)10-3-2-4-12(7-10)22-18(25)16(27-19(22)26)15-13-8-11(20)5-6-14(13)21-17(15)24/h2-8,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUAXHYIXIGSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the fluoro group and the indolinone moiety enhances its pharmacological potential.
Molecular Formula: C₁₅H₁₃FN₂O₃S
Molecular Weight: 320.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways.
- Inhibition of Kinases : Studies indicate that this compound exhibits inhibitory effects on key kinases such as PDGFRα and Aurora A. These enzymes are crucial for cell signaling pathways that regulate cell growth and division, making them attractive targets for cancer therapy.
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia cells. For instance, it showed an IC50 value of 6.84 µM against CCRF-CEM cells and 2.97 µM against SR cells, indicating potent anti-leukemic activity .
Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| CCRF-CEM | 6.84 | PDGFRα inhibition |
| SR | 2.97 | Aurora A inhibition |
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against a panel of sixty cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated a strong correlation between the compound's structure and its cytotoxic effects, particularly against leukemia cell lines .
Case Study 2: Antimicrobial Properties
In addition to its anticancer potential, preliminary studies have suggested that this compound may also possess antimicrobial properties. It was tested against several bacterial strains, showing significant inhibition zones in agar diffusion assays, indicating its potential use as an antibiotic agent .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves a multi-step reaction process, often starting from easily accessible precursors such as isatin derivatives and acetophenone. The use of diethylamine as a catalyst has been reported to enhance the yield and purity of the final product, with yields ranging from 73% to 91% depending on the specific reaction conditions employed .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of thioxothiazolidine derivatives, including the compound . In vitro assays have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, surface-enhanced Raman scattering (SERS) studies have indicated that these compounds exhibit concentration-dependent antimicrobial effects, suggesting their potential as therapeutic agents against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research utilizing the MTT assay has shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) carcinoma cells. The IC50 values for these assays indicate a strong potential for further development in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with various biological targets. These studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as PI3Kδ, which is crucial for tumor growth and metastasis . The binding affinity observed in these studies correlates with the observed biological activities.
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity. Variations in substituents on the indole and thiazolidine rings can significantly affect potency and selectivity against different biological targets. This highlights the importance of SAR studies in guiding future modifications to enhance efficacy .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenation Patterns
- 5-Fluoro vs. 5-Chloro Indolinone: The target compound’s 5-fluoro-2-oxoindolinylidene group () contrasts with analogs like (Z)-5-(5-chloro-2-oxoindolin-3-ylidene) derivatives. Fluorine’s smaller size and higher electronegativity may enhance membrane permeability and metabolic stability compared to bulkier halogens like chlorine . In , the 5-chloro analog demonstrated moderate antifungal activity, suggesting halogen type and position influence target binding .
Aromatic Substituents
- 3-Acetylphenyl vs. Hydroxy/Methoxy Groups: The 3-acetylphenyl group (electron-withdrawing) differs from electron-donating groups like 4-methoxybenzylidene () or 4-hydroxybenzylidene (). In , 4-methoxybenzylidene derivatives (e.g., A7) showed strong α-amylase inhibition, while 4-hydroxybenzylidene analogs () exhibited anti-biofilm activity .
Indole Ring Modifications
- 5-Fluoroindolinone vs. Methoxyindole: The target’s 5-fluoro substitution contrasts with 5-methoxyindole derivatives (). Methoxy groups enhance lipophilicity but may sterically hinder target binding, whereas fluorine’s compact size allows tighter interactions . In , 5-methoxyindole analogs (e.g., 5h) showed reduced antimicrobial activity compared to non-substituted indoles, highlighting the importance of substituent position .
Q & A
Q. What is the synthetic route for (Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, and what reaction conditions optimize yield?
The compound is synthesized via a Knoevenagel condensation between a 5-fluoro-2-oxoindoline-3-carbaldehyde derivative and a 3-acetylphenyl-substituted thioxothiazolidin-4-one. Key steps include:
- Reagent ratios : A 1:1 molar ratio of aldehyde to thioxothiazolidinone, with excess sodium acetate (0.02–0.03 mol) as a base .
- Solvent system : Acetic acid or DMF-acetic acid mixtures under reflux (2–4 hours), followed by recrystallization from ethanol or DMF .
- Yield optimization : Yields range from 60–85% depending on substituent steric effects. Lower yields occur with electron-withdrawing groups on the indole moiety due to reduced electrophilicity .
Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?
The Z-configuration is verified via NMR spectroscopy (coupling constants for trans-coupling in NOESY) and X-ray crystallography (for solid-state analysis). For example, in similar thiazolidinone derivatives, the Z-isomer shows distinct NOE correlations between the indole proton and the thiazolidinone sulfur atom . Computational methods (DFT) may also predict stability differences between Z and E isomers .
Q. What spectroscopic techniques are used to characterize this compound?
- FT-IR : Peaks at 1680–1720 cm confirm the C=O stretch of the thiazolidinone and indole rings. The C=S stretch appears at 1220–1250 cm .
- H/C NMR : Aromatic protons in the 3-acetylphenyl group resonate at δ 7.4–8.2 ppm, while the 5-fluoroindole proton appears as a doublet (δ 6.8–7.1 ppm, ) .
- HRMS : Exact mass matches the molecular formula with <2 ppm error .
Advanced Research Questions
Q. How does the 5-fluoro substituent on the indole ring influence bioactivity compared to non-fluorinated analogs?
The 5-fluoro group enhances electrophilicity of the indole ring, improving binding to targets like kinases or DNA topoisomerases. In vitro studies on similar compounds show:
- Anticancer activity : Fluorinated derivatives exhibit 3–5× lower IC values against HeLa cells compared to non-fluorinated analogs due to increased membrane permeability and target affinity .
- Enzyme inhibition : Fluorine’s electronegativity stabilizes hydrogen bonds with catalytic residues (e.g., in HDACs), reducing by 40–60% .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?
Discrepancies arise from variations in cell line genetic backgrounds (e.g., p53 status) and assay conditions (e.g., serum concentration). To address this:
- Dose-response normalization : Use standardized protocols (e.g., NCI-60 panel) with controls for apoptosis markers (caspase-3 activation) .
- Metabolic profiling : LC-MS/MS quantifies intracellular drug accumulation differences caused by efflux pumps (e.g., P-gp overexpression in resistant lines) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Tools like SwissADME assess logP (target: 2–4), solubility (<-4.5 logS indicates poor absorption), and CYP450 inhibition risks .
- Molecular docking : Prioritize derivatives with stronger binding to the ATP-binding pocket of VEGFR2 (e.g., glide scores ≤-8 kcal/mol) .
- QSAR models : Correlate substituent Hammett constants () with IC to optimize electron-withdrawing/donating groups .
Q. What mechanistic insights explain the dual inhibition of COX-2 and 5-LOX by this compound?
Structural analogs show dual inhibition via:
- COX-2 : The acetylphenyl group occupies the hydrophobic pocket near Tyr385, blocking arachidonic acid binding .
- 5-LOX : The thioxothiazolidinone sulfur interacts with the non-heme iron center, inhibiting lipid peroxidation (IC = 0.8 μM vs. 2.1 μM for zileuton) . Synergy is confirmed via isobologram analysis (combination index <1) in inflammation models .
Methodological Challenges
Q. How are regioselectivity issues addressed during the synthesis of the indole-thiazolidinone hybrid?
Competing reactions (e.g., N- vs. O-alkylation) are mitigated by:
- Protecting groups : Use Boc-protected indoles to direct condensation to the 3-position .
- Catalytic additives : ZnCl (10 mol%) enhances electrophilicity at the indole β-carbon, favoring thiazolidinone conjugation .
Q. What analytical techniques quantify oxidative degradation products under physiological conditions?
- HPLC-DAD : Monitor degradation at λ = 254 nm; major products include sulfoxide and sulfone derivatives .
- LC-HRMS : Identifies a primary degradation pathway via hydroxylation at the thiazolidinone ring (m/z +16) .
- Accelerated stability studies : PBS (pH 7.4, 37°C) shows <10% degradation over 24 hours, indicating suitability for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
